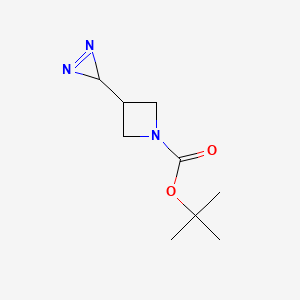
Potassium trifluoro(2-methylpyrimidin-5-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-methylpyrimidin-5-yl)borate is a chemical compound with the molecular formula C5H5BF3KN2. It is a boron-containing compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylpyrimidin-5-yl)borate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrimidine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically takes place under an inert atmosphere at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactors and precise control of reaction conditions. The use of automated systems for temperature and pressure regulation is common to ensure consistent product quality. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-methylpyrimidin-5-yl)borate primarily undergoes substitution reactions, particularly in the context of the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organohalides (e.g., aryl bromides or chlorides), and bases (e.g., potassium carbonate).
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C. Solvents such as toluene, ethanol, or water are commonly used.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Potassium trifluoro(2-methylpyrimidin-5-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of drug candidates with improved properties.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-methylpyrimidin-5-yl)borate in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Potassium trifluoro(2-methylpyrimidin-5-yl)borate can be compared with other organotrifluoroborate compounds, such as:
- Potassium trifluoro(phenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(2-thienyl)borate
Uniqueness
The uniqueness of this compound lies in its ability to participate in the Suzuki–Miyaura coupling reaction with high efficiency and selectivity. Its stability and reactivity make it a preferred choice for synthesizing complex organic molecules, particularly in the pharmaceutical and materials science industries.
Propriétés
Formule moléculaire |
C5H5BF3KN2 |
|---|---|
Poids moléculaire |
200.01 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-methylpyrimidin-5-yl)boranuide |
InChI |
InChI=1S/C5H5BF3N2.K/c1-4-10-2-5(3-11-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
VOVBBXJOEXMCSV-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CN=C(N=C1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
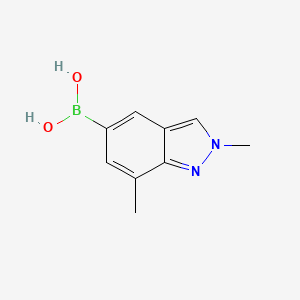

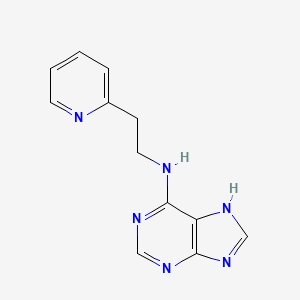

![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)
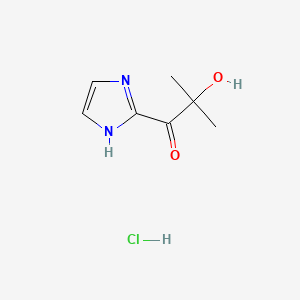
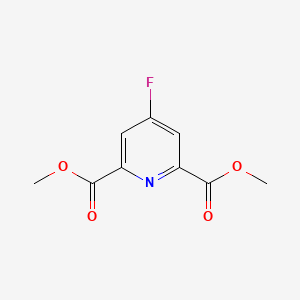
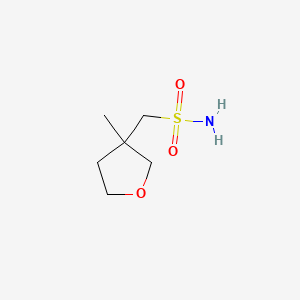
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
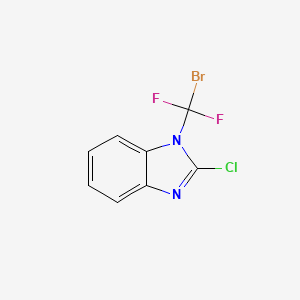
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)

